(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
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Overview
Description
The compound “(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[1021]pentadec-12-ene-4,14-dione” is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of the functional groups through a series of reactions such as hydroxylation, methylation, and glycosylation. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of glycosidic bonds to release sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. The reaction conditions vary depending on the specific transformation, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while hydrolysis of glycosidic bonds releases monosaccharides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C37H63NO12 |
---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |
InChI |
InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,21+,22-,23+,24+,25-,26+,27-,29+,31+,32-,34+,35-,36-,37+/m1/s1 |
InChI Key |
SZZIJYBWFJCYOX-DLSFKFLKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@]2(C(=O)C(=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |
Canonical SMILES |
CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Origin of Product |
United States |
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